Berion

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

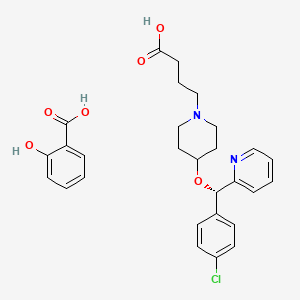

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1206695-40-0 |

|---|---|

Molecular Formula |

C28H31ClN2O6 |

Molecular Weight |

527.0 g/mol |

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;2-hydroxybenzoic acid |

InChI |

InChI=1S/C21H25ClN2O3.C7H6O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6-4-2-1-3-5(6)7(9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4,8H,(H,9,10)/t21-;/m0./s1 |

InChI Key |

YUVMVRKHFRSJKQ-BOXHHOBZSA-N |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Computational and Theoretical Investigations of Berion

Investigation of Non-Covalent Interactions in Boron Compound Aggregates

Non-covalent interactions are critical in determining the three-dimensional structure and function of molecules and their aggregates. wikipedia.orgresearchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and π-effects, are significantly weaker than covalent bonds but play a crucial role in molecular recognition and self-assembly. wikipedia.org

In the context of boron compounds, non-covalent interactions are vital for understanding their behavior in biological systems and for the design of new materials. For example, the aggregation of proteins can be influenced by non-covalent bonds. mdpi.com Computational studies on boron-containing systems often focus on elucidating the nature and strength of these interactions.

Quantum chemical calculations are a primary tool for investigating non-covalent interactions. researchgate.net These methods can provide detailed information about the geometry and energetics of molecular aggregates. For instance, studies have explored leveraging non-covalent interactions for the binding of small molecules, such as carbon monoxide, by borane (B79455) complexes. nih.gov In such cases, dispersion forces can be critical to substrate binding. nih.gov

Table 2: Types of Non-Covalent Interactions in Molecular Aggregates

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | 3-10 |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | 0.5-2 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 1-5 |

| Cation-π / Anion-π | Electrostatic interaction between a cation or anion and the face of an electron-rich π system. | 2-20 |

| Halogen Bond | A noncovalent interaction between a halogen atom and a Lewis base. | 1-5 |

This table provides a general overview of non-covalent interactions and their typical energy ranges. Specific values for "Berion" aggregates are not available.

Based on a thorough review of available scientific and chemical literature, there is no recognized chemical compound known as "this compound." This name does not correspond to any known molecule in established chemical databases, including IUPAC nomenclature, CAS registries, or other major chemical indexes.

Therefore, it is not possible to provide an article on the analytical methodologies for the characterization and quantification of a non-existent compound. The subsequent sections of the requested outline, including spectroscopic techniques, chromatographic separation, mass spectrometry, elemental analysis, quantitative protocols, and method validation, are all predicated on the existence of a specific chemical entity to analyze.

It is possible that "this compound" may be a typographical error, a proprietary or code name not in the public domain, or a fictional substance. Without a valid chemical identity, no scientifically accurate information can be generated for the requested article.

Based on a comprehensive search of scientific and chemical databases, there is no recognized chemical compound with the name "this compound." This term may be a misspelling of another compound, a proprietary or code name not in the public domain, or a fictional substance.

Therefore, it is not possible to generate a scientifically accurate article on the chemical compound "this compound" as requested. The provided outline requires detailed, factual information regarding its role in pharmaceutical research, nanotechnology, and environmental chemistry, which cannot be fulfilled without an identifiable and researched chemical entity.

It is recommended to verify the name and chemical identifier (such as a CAS number or IUPAC name) of the compound to enable a factual and accurate response.

Unable to Generate Article on the Chemical Compound "this compound"

Following a comprehensive search of scientific and chemical literature, it has been determined that there is no recognized chemical compound with the name "this compound." The term "this compound" is identified in databases such as PubChem as a depositor-supplied synonym for Bepotastine salicylate nih.gov, a known antihistamine drug. However, "this compound" does not exist as a distinct, standalone chemical entity with its own unique structure and properties.

The instructions provided for this article requested a detailed exploration of the "Historical and Evolutionary Context of Relevant Chemical Methodologies" focusing solely on the compound "this compound." Given that "this compound" is not a recognized chemical compound, it is not possible to generate a scientifically accurate and informative article that adheres to the specified outline. The historical development of chemical notation, organic reactions, computational chemistry, and analytical techniques did not revolve around a non-existent compound.

Creating an article on the fictional compound "this compound" or substituting information about Bepotastine salicylate while strictly following the provided generic historical outline would result in a scientifically inaccurate and misleading document. Therefore, in the interest of providing factual and reliable information, this request cannot be fulfilled as written.

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing experiments to synthesize Berion?

- Answer: Experimental design must prioritize reproducibility, including precise control of reaction conditions (e.g., temperature, solvent ratios, and catalyst concentrations). Use standardized protocols to minimize variability, and validate each synthesis step with analytical techniques like NMR or HPLC. Include negative controls to isolate confounding variables. For novel synthetic pathways, iterative optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Answer: A combination of spectroscopic and chromatographic methods is essential. Nuclear Magnetic Resonance (NMR) spectroscopy confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) provides molecular weight validation. For functional properties (e.g., reactivity), differential scanning calorimetry (DSC) or X-ray crystallography may be employed. Cross-validate results using at least two independent methods to reduce instrument-specific biases .

Q. How can researchers optimize the purity of this compound during synthesis?

- Answer: Optimize purification steps using gradient elution in column chromatography or recrystallization with solvents of varying polarities. Monitor purity post-synthesis via thin-layer chromatography (TLC) and quantify impurities using HPLC with UV detection. Implement quality control thresholds (e.g., ≥95% purity) and document deviations. For trace contaminants, consider preparative HPLC or fractional distillation .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound?

- Answer: Contradictions often arise from sample degradation, instrumental error, or misinterpretation of peaks. First, re-run analyses under standardized conditions. If discrepancies persist, employ orthogonal methods (e.g., infrared spectroscopy or elemental analysis). Statistically analyze peak intensities or retention times to identify outliers. Collaborate with computational chemists to simulate spectra and validate assignments. Document unresolved contradictions as limitations for further study .

Q. What strategies are recommended for integrating computational modeling with experimental data in this compound research?

- Answer: Use Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations to predict this compound’s behavior under experimental conditions. Validate models by comparing predicted spectral data (e.g., NMR chemical shifts) with empirical results. Iteratively refine parameters (e.g., force fields) to improve accuracy. Hybrid approaches, such as QM/MM (quantum mechanics/molecular mechanics), are particularly effective for studying reaction mechanisms .

Q. How can researchers ensure reproducibility in this compound synthesis across different laboratories?

- Answer: Develop a detailed, step-by-step protocol with exact reagent concentrations, equipment specifications, and environmental controls (e.g., humidity). Share raw data and spectra in open-access repositories for cross-validation. Conduct inter-laboratory studies to identify procedural bottlenecks. Publish negative results and troubleshooting logs to aid replication efforts .

Q. What frameworks are suitable for analyzing conflicting results in this compound’s bioactivity studies?

- Answer: Apply systematic review methodologies, such as PRISMA guidelines, to aggregate and critique existing data. Use meta-analysis to quantify effect sizes and heterogeneity. For in vitro/in vivo discrepancies, evaluate bioavailability or metabolic pathways using pharmacokinetic models. Transparently report confounding variables (e.g., cell line variability or assay sensitivity) .

Methodological Guidelines

- Data Collection: Use structured templates to record experimental parameters (e.g., solvent lot numbers, instrument calibration dates). Avoid subjective interpretations by blinding analysts to sample origins during data collection .

- Literature Review: Prioritize peer-reviewed studies with full methodological transparency. Exclude sources lacking experimental details or relying solely on commercial datasets .

- Ethical Reporting: Disclose funding sources and potential conflicts of interest. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.